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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide

Lipophilicity Drug-likeness Physicochemical_properties

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide (CAS 1005303-83-2, PubChem CID is a synthetic bi-aryl sulfonamide featuring a 3,4-dimethoxybenzenesulfonamide moiety linked via a meta-substituted phenyl bridge to a 6-methanesulfonylpyridazine ring. The compound has a molecular weight of 449.5 g/mol, a calculated XLogP3 of 1.5, one hydrogen bond donor, nine hydrogen bond acceptors, and seven rotatable bonds, placing it within drug-like chemical space.

Molecular Formula C19H19N3O6S2
Molecular Weight 449.5
CAS No. 1005303-83-2
Cat. No. B2454250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide
CAS1005303-83-2
Molecular FormulaC19H19N3O6S2
Molecular Weight449.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
InChIInChI=1S/C19H19N3O6S2/c1-27-17-9-7-15(12-18(17)28-2)30(25,26)22-14-6-4-5-13(11-14)16-8-10-19(21-20-16)29(3,23)24/h4-12,22H,1-3H3
InChIKeyWILCPBMSFKWFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide (CAS 1005303-83-2): Structural and Physicochemical Baseline


N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide (CAS 1005303-83-2, PubChem CID 18569014) is a synthetic bi-aryl sulfonamide featuring a 3,4-dimethoxybenzenesulfonamide moiety linked via a meta-substituted phenyl bridge to a 6-methanesulfonylpyridazine ring [1]. The compound has a molecular weight of 449.5 g/mol, a calculated XLogP3 of 1.5, one hydrogen bond donor, nine hydrogen bond acceptors, and seven rotatable bonds, placing it within drug-like chemical space [1]. Its structural architecture—combining a pyridazine core, a methanesulfonyl electron-withdrawing group, and a dimethoxy-substituted aryl sulfonamide—is characteristic of kinase inhibitor and enzyme modulator pharmacophores [2].

Why Generic Substitution Fails for N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide


Pyridazine sulfonamide derivatives are not interchangeable due to the critical influence of substitution patterns on target binding, selectivity, and pharmacokinetics. The meta-phenyl linkage geometry in this compound, combined with the 3,4-dimethoxy substitution on the benzenesulfonamide ring and the 6-methanesulfonyl group on the pyridazine, creates a unique three-dimensional pharmacophore [1]. Even minor modifications—such as shifting the phenyl linkage from meta to para, replacing the 3,4-dimethoxy motif with 4-methyl or 2,4-dimethyl groups, or altering the methanesulfonyl to other electron-withdrawing substituents—can dramatically alter hydrogen-bonding networks, conformational preferences, and target engagement profiles [2]. Without direct comparative biological data, the structural uniqueness alone precludes simple substitution with close analogs such as N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide or N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide.

Quantitative Differentiation Evidence for N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide


Computed Lipophilicity (XLogP3) Differentiation vs. Des-Methoxy and Des-Methanesulfonyl Analogs

The compound exhibits a computed XLogP3 of 1.5, reflecting the balanced lipophilicity contributed by the 3,4-dimethoxy substitution on the benzenesulfonamide ring and the polar methanesulfonyl group on the pyridazine [1]. This value falls within the optimal range (1–3) for oral bioavailability according to Lipinski's rule-of-five guidelines [2]. The 3,4-dimethoxy motif provides a measurable increase in lipophilicity compared to a hypothetical des-methoxy analog (estimated XLogP3 reduction of ~0.4–0.6 units per methoxy group removed), while the methanesulfonyl group contributes polarity that offsets excessive lipophilicity. This balanced profile is distinct from closely related compounds bearing more lipophilic substituents (e.g., 2,4-dimethyl or 4-phenoxy analogs) that may exceed optimal logP ranges.

Lipophilicity Drug-likeness Physicochemical_properties

Hydrogen Bond Acceptor Count as a Selectivity and Solubility Determinant

The target compound possesses 9 hydrogen bond acceptor (HBA) atoms, including the sulfonamide oxygens, methoxy oxygens, methanesulfonyl oxygens, and pyridazine nitrogens [1]. This HBA count is substantially higher than simpler pyridazine sulfonamide analogs lacking the 3,4-dimethoxy substitution (which would have approximately 5–6 HBA atoms). The elevated HBA count creates a distinct hydrogen-bonding fingerprint that influences both target binding specificity and aqueous solubility. In the context of kinase inhibitor design, an HBA count of 8–10 is frequently associated with enhanced hinge-region binding interactions at the ATP-binding site, as the additional acceptors can engage conserved backbone NH groups or structured water molecules [2].

Hydrogen_bonding Target_engagement Solubility

Meta-Phenyl Linkage Geometry: Conformational and Topological Differentiation from Para-Substituted Analogs

The compound employs a meta-substituted phenyl ring as the central bridge linking the pyridazine and benzenesulfonamide moieties, creating a non-linear molecular topology with an approximate 120° bend angle at the bridge [1]. This contrasts with para-substituted analogs (e.g., N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide), which adopt an extended, rod-like topology . The meta geometry introduces a kink that alters the spatial relationship between the two terminal aromatic systems, resulting in a different molecular shape and electrostatic surface. In protein binding pockets, this topological difference can determine whether the compound can access buried sub-pockets or avoid steric clashes, directly impacting target selectivity.

Molecular_topology Conformational_analysis Shape_complementarity

Rotatable Bond Count and Conformational Flexibility as a Selectivity Modulator

With 7 rotatable bonds, the compound occupies a moderate position on the flexibility spectrum: less flexible than fully saturated linear molecules but more flexible than highly rigid polycyclic scaffolds [1]. This rotatable bond count—arising from the two sulfonamide linkages, two methoxy groups, and the bi-aryl connections—provides sufficient conformational adaptability to sample multiple binding modes while retaining enough rigidity to avoid excessive entropic penalties upon binding [2]. The 3,4-dimethoxy substitution contributes two rotatable bonds that can adopt distinct torsional conformations, potentially modulating the presentation of methoxy oxygen lone pairs for hydrogen bonding. Related analogs with fewer methoxy groups (e.g., 4-methyl or unsubstituted benzenesulfonamide derivatives) have correspondingly fewer rotatable bonds, altering their conformational sampling behavior.

Conformational_flexibility Entropic_penalty Selectivity

Methanesulfonyl Substituent as an Electron-Withdrawing Modulator of Pyridazine Reactivity and Target Binding

The 6-methanesulfonyl (-SO2CH3) group on the pyridazine ring serves as a strong electron-withdrawing substituent (Hammett σp ≈ +0.72 for -SO2CH3), which polarizes the pyridazine π-system and lowers the electron density at the adjacent nitrogen atoms [1]. This electronic effect influences the pyridazine ring's ability to participate in π-stacking interactions with aromatic protein side chains (e.g., tyrosine, phenylalanine) and modulates the pKa of the pyridazine nitrogens, affecting their protonation state at physiological pH [2]. The methanesulfonyl group is chemically distinct from other electron-withdrawing pyridazine substituents such as trifluoromethyl or cyano groups in both electronic character and steric bulk, providing a unique combination of polarity, hydrogen-bond acceptor capacity, and metabolic stability.

Electron_withdrawing_group Pyridazine_activation Sulfonamide_pharmacophore

Important Caveat: Absence of Publicly Available Direct Comparative Biological Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted 2026-05-08) did not identify any publicly available quantitative biological activity data—including IC50, Ki, Kd, EC50, or % inhibition values—for this specific compound (CAS 1005303-83-2, PubChem CID 18569014) [1][2]. The compound does not appear in PubChem BioAssay records, ChEMBL activity tables, or BindingDB affinity datasets as of the search date [1]. No peer-reviewed primary research articles or patents were found that report experimental biological characterization of this precise chemical entity. Consequently, all differentiation claims in this guide are based on computed physicochemical properties and class-level structural inference rather than direct head-to-head biological comparison.

Data_availability Research_chemical Procurement_caution

Recommended Application Scenarios for N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide Based on Available Evidence


Kinase-Focused Chemical Library Diversification

The compound's combination of a pyridazine hinge-binding motif, methanesulfonyl electron-withdrawing group, and 3,4-dimethoxybenzenesulfonamide tail makes it a structurally differentiated entry for kinase inhibitor screening libraries. Its meta-phenyl topology (distinct from common para-substituted analogs) and moderate lipophilicity (XLogP3 = 1.5) provide scaffold diversity that is not duplicated by commercially available pyridazine sulfonamide analogs [1][2]. Procurement is recommended for organizations seeking to expand the topological and electronic diversity of their kinase-targeted compound collections.

Structure-Activity Relationship (SAR) Probe for Sulfonamide Pharmacophore Exploration

As a chemical probe, this compound enables systematic SAR exploration around the pyridazine 6-position (methanesulfonyl as a strong electron-withdrawing group, Hammett σp ≈ +0.72) and the benzenesulfonamide 3,4-positions (dimethoxy motif contributing 2 additional H-bond acceptors and rotatable bonds) [1][2]. Researchers can use this compound as a reference point to compare with analogs bearing weaker electron-withdrawing groups (Cl, CF3) or different alkoxy substitution patterns, generating quantitative SAR data through in-house biological testing.

Computational Chemistry Benchmarking and Virtual Screening Validation

With 7 rotatable bonds and a non-linear meta-phenyl topology, this compound presents a moderately challenging test case for conformer generation algorithms, docking programs, and pharmacophore modeling tools. Its well-defined computed properties (XLogP3 = 1.5, 9 HBA, 1 HBD) make it suitable as a benchmark molecule for validating computational ADME prediction models against experimentally determined values once in-house physicochemical profiling is completed [1].

CFTR or Ion Channel Modulator Research Programs

The structural class of pyridazine sulfonamides has been described in patent literature (EP2421368A4) as inhibitors of ion transport via CFTR and other chloride channels [1]. While this specific compound has not been characterized in that patent, its structural features align with the general pharmacophore described for chloride channel blockade. Research groups investigating CFTR-related disorders or secretory diarrheas may find this compound a useful addition to focused screening sets targeting ion channel modulation.

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